molecular formula C11H14BrN3O4S B13858592 4-S-Methylisothiourea dipicolinic acid dimethyl ester hydrobromide

4-S-Methylisothiourea dipicolinic acid dimethyl ester hydrobromide

Cat. No.: B13858592
M. Wt: 364.22 g/mol
InChI Key: JBYUTMUPPZHIPY-UHFFFAOYSA-N
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Description

4-S-Methylisothiourea dipicolinic acid dimethyl ester hydrobromide is a chemical compound with the molecular formula C11H13N3O4S•HBr. It is used primarily in biochemical and proteomics research . This compound is known for its stability and is often utilized in various scientific studies.

Preparation Methods

The synthesis of 4-S-Methylisothiourea dipicolinic acid dimethyl ester hydrobromide involves several steps. The primary synthetic route includes the reaction of dipicolinic acid with methylisothiourea under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and is conducted at a temperature range of 25-30°C. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

4-S-Methylisothiourea dipicolinic acid dimethyl ester hydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydrobromide group is replaced by other nucleophiles such as chloride or acetate ions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-S-Methylisothiourea dipicolinic acid dimethyl ester hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-S-Methylisothiourea dipicolinic acid dimethyl ester hydrobromide involves its interaction with specific molecular targets. The compound binds to proteins and enzymes, altering their structure and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

4-S-Methylisothiourea dipicolinic acid dimethyl ester hydrobromide can be compared with other similar compounds such as:

  • Methylisothiourea sulfate
  • Dipicolinic acid dimethyl ester
  • Isothiourea derivatives

The uniqueness of this compound lies in its specific molecular structure, which provides distinct chemical and biological properties .

Properties

Molecular Formula

C11H14BrN3O4S

Molecular Weight

364.22 g/mol

IUPAC Name

dimethyl 4-(carbamimidoylsulfanylmethyl)pyridine-2,6-dicarboxylate;hydrobromide

InChI

InChI=1S/C11H13N3O4S.BrH/c1-17-9(15)7-3-6(5-19-11(12)13)4-8(14-7)10(16)18-2;/h3-4H,5H2,1-2H3,(H3,12,13);1H

InChI Key

JBYUTMUPPZHIPY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=N1)C(=O)OC)CSC(=N)N.Br

Origin of Product

United States

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